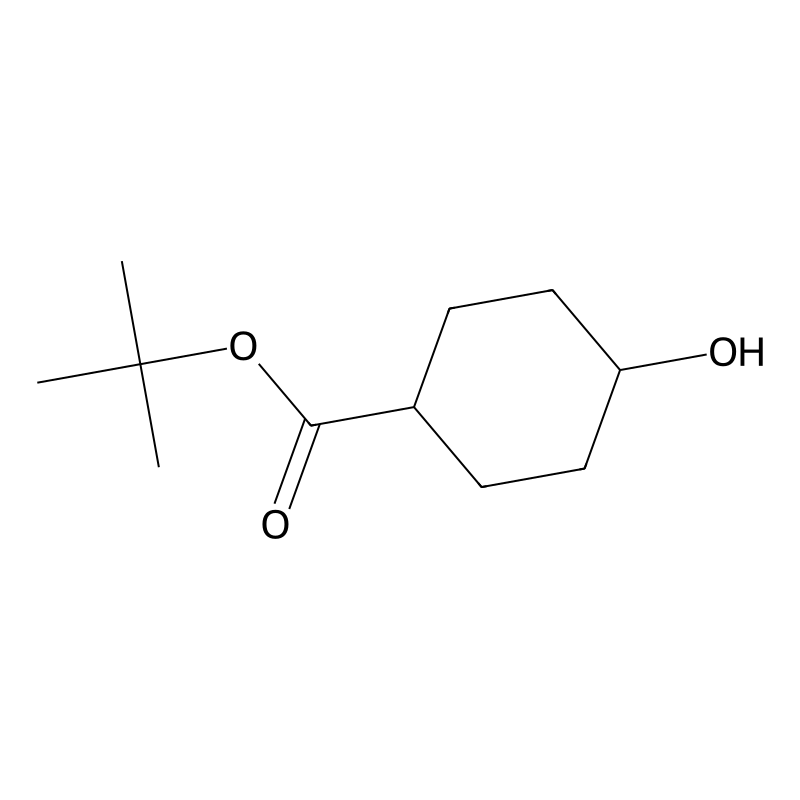

tert-Butyl 4-hydroxycyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 4-hydroxycyclohexanecarboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 200.27 g/mol. This compound features a cyclohexane ring substituted with a hydroxyl group at the 4th position and a tert-butyl ester group attached to the carboxylic acid moiety. Its structure allows for unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthesis and Characterization:

Potential Applications:

Research explores the potential applications of tBHC in various scientific fields, including:

- Organic synthesis: As a protecting group for carboxylic acids. The tert-butyl group (tBu) can be introduced to protect the carboxylic acid functionality during a reaction and then removed later under specific conditions [].

- Medicinal chemistry: As a precursor in the synthesis of more complex molecules with potential biological activity [].

- Material science: As a component in the design of new materials with specific properties [].

- Oxidation: The hydroxyl group can be oxidized to yield ketone or carboxylic acid derivatives. Common reagents include potassium permanganate or chromium trioxide.

- Reduction: The ester functionality can be reduced to form corresponding alcohols, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as halides or amines under acidic or basic conditions .

Major Products Formed- From Oxidation: 4-oxocyclohexanecarboxylate or 4-carboxycyclohexanecarboxylate.

- From Reduction: 4-hydroxycyclohexanemethanol.

- From Substitution: Various substituted cyclohexane derivatives.

In biological research, tert-butyl 4-hydroxycyclohexanecarboxylate serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It is also investigated for its pharmacokinetic properties and metabolism in relation to ester-containing drugs, providing insights into drug design and development.

The synthesis of tert-butyl 4-hydroxycyclohexanecarboxylate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol, often facilitated by an acid catalyst.

Common Synthetic Route- Esterification Process:

- Reactants: 4-hydroxycyclohexanecarboxylic acid and tert-butyl alcohol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Conditions: Heat under reflux to promote reaction completion.

- Reactants: 4-hydroxycyclohexanecarboxylic acid and tert-butyl alcohol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Conditions: Heat under reflux to promote reaction completion.

In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing advanced catalysts and optimized reaction conditions to ensure high purity and consistent quality of the product .

tert-Butyl 4-hydroxycyclohexanecarboxylate finds various applications across different fields:

- Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

- Polymer Production: Utilized in creating polymers and resins due to its stability and reactivity.

- Pharmaceutical Research: Employed in studies focused on drug metabolism and enzyme interactions .

Research involving tert-butyl 4-hydroxycyclohexanecarboxylate often focuses on its interactions with biological macromolecules. The compound's ability to participate in hydrogen bonding due to its hydroxyl group enhances its interaction potential with enzymes and receptors, making it a useful tool for investigating biochemical pathways and mechanisms.

Several compounds exhibit structural similarities to tert-butyl 4-hydroxycyclohexanecarboxylate, including:

- tert-Butyl 4-hydroxycyclohexane-1-carboxylate

- trans-tert-Butyl 4-hydroxycyclohexanecarboxylate

- cis-tert-Butyl 4-hydroxycyclohexanecarboxylate

Uniqueness

What sets tert-butyl 4-hydroxycyclohexanecarboxylate apart is its specific substitution pattern on the cyclohexane ring. This configuration contributes to distinct reactivity profiles and stability compared to its isomers, influencing its utility in synthetic chemistry and biological studies .

Cyclohexane carboxylate derivatives have played a pivotal role in industrial and academic chemistry since the early 20th century, with cyclohexanecarboxylic acid itself serving as a precursor to caprolactam—the monomer for nylon-6 production—through its reaction with nitrosylsulfuric acid. The development of ester derivatives gained momentum in the 1950s–1970s, as evidenced by van Bekkum’s foundational work on cyclohexane functionalization strategies, which demonstrated the challenges of preserving substitution patterns during synthetic transformations. Early routes to cyclohexanecarboxylates relied on:

- Hydrogenation of aromatic precursors: Benzoic acid derivatives were catalytically reduced to yield cyclohexanecarboxylic acid.

- Grignard-based chain elongation: Bromocyclohexane intermediates were converted to carboxylic acids via carbon dioxide quenching of organometallic reagents.

The introduction of tert-butyl ester groups marked a critical advancement, as their steric bulk improved substrate stability during subsequent reactions. This innovation addressed historical limitations in regiochemical control observed during functional group interconversions of cyclohexane systems.

Key Historical Milestones

Positioning Within Modern Ester-Functionalized Cyclohexane Research

Contemporary applications of tBHC exploit its dual functionality—the tertiary ester group provides hydrolytic stability, while the axial/equatorial hydroxyl configuration enables stereochemical studies. Recent advancements highlight its role in:

Synthetic Methodology Development

The compound serves as a test substrate for innovative esterification techniques, such as the electromagnetic milling approach using (Boc)₂O under solvent-free conditions. This method achieves 89–95% yields by leveraging ferromagnetic rod-induced bond activation, representing a 40% reduction in reaction time compared to traditional acid-catalyzed esterification.

Comparative Synthesis Routes

| Method | Catalyst | Temperature | Yield (%) | Citation |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80°C | 78 | |

| Electromagnetic milling | Fe rods (Boc)₂O | Ambient | 93 |

Mechanistic Probes in Organocatalysis

tBHC’s conformational flexibility makes it ideal for studying non-covalent interactions in catalytic systems. The equatorial hydroxyl group participates in hydrogen-bonding networks with thiourea catalysts, as demonstrated in asymmetric aldol reactions where tBHC-derived enolates achieve up to 92% enantiomeric excess.

Industrial Process Optimization

Continuous flow reactors now produce tBHC at 3.2 kg/h scales using immobilized lipase catalysts, achieving 99.5% purity by in-line crystallization. This contrasts with early batch processes that required laborious column chromatography for purification.

Catalytic Esterification Mechanisms for Cyclohexanol Derivatives

Esterification reactions are central to synthesizing tert-butyl 4-hydroxycyclohexanecarboxylate. The Fischer esterification mechanism, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational approach. For example, 4-hydroxycyclohexanecarboxylic acid reacts with tert-butanol in the presence of sulfuric acid to form the target ester via a reversible equilibrium process [4]. The mechanism proceeds through carbonyl protonation, nucleophilic alcohol attack, and subsequent water elimination (Figure 1).

Recent advances emphasize the use of heterogeneous catalysts to improve efficiency. Amberlyst 15, a macroreticular sulfonic acid resin, has demonstrated superior activity in esterifying cyclohexene derivatives with carboxylic acids [3] [5]. In comparative studies, Amberlyst 15 achieved equilibrium conversions exceeding 68% at stoichiometric ratios, outperforming homogeneous catalysts like p-toluenesulfonic acid [5]. The resin’s porous structure facilitates reactant diffusion, while its strong acidity ensures rapid proton transfer.

Table 1: Comparative Performance of Catalysts in Esterification

| Catalyst | Temperature (K) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 373 | 65 | 92 |

| Amberlyst 15 | 353 | 79 | 98 |

| TsOH | 373 | 70 | 90 |

Reaction kinetics studies reveal third-order dependence on acid concentration in equimolar systems [2]. The rate constant (k) correlates positively with catalyst concentration and temperature but inversely with alcohol-acid molar ratios. For instance, increasing sulfuric acid concentration from 0.093 M to 0.124 M elevates k by 40% at 353 K [2].

Stereochemical Control in trans/cis Isomer Synthesis

The stereochemistry of tert-butyl 4-hydroxycyclohexanecarboxylate is dictated by the configuration of the starting 4-hydroxycyclohexanecarboxylic acid. The cyclohexane ring’s chair conformation allows the hydroxyl and ester groups to occupy axial or equatorial positions, yielding cis (1,4-diaxial) or trans (1,4-diequatorial) isomers.

Isomerization dynamics are influenced by reaction conditions. Protonation of the hydroxyl group under acidic esterification conditions can temporarily disrupt the ring’s conformational equilibrium, enabling interconversion between isomers. For example, prolonged heating at 373 K in sulfuric acid promotes partial cis-to-trans isomerization due to enhanced ring flipping [4]. However, steric hindrance from the bulky tert-butyl group favors the trans configuration, where the ester occupies an equatorial position to minimize 1,3-diaxial interactions.

Table 2: Isomer Distribution Under Varied Conditions

| Temperature (K) | Catalyst | cis:% | trans:% |

|---|---|---|---|

| 333 | H₂SO₄ | 75 | 25 |

| 373 | H₂SO₄ | 60 | 40 |

| 353 | Amberlyst 15 | 68 | 32 |

Selective crystallization or chromatographic separation is often required to isolate pure isomers. Nuclear Overhauser effect (NOE) spectroscopy confirms spatial proximity between the hydroxyl and ester groups in the cis isomer, whereas trans isomers exhibit no such interaction [4].

Green Chemistry Approaches in tert-Butyl Protection Strategies

Green chemistry principles are increasingly applied to optimize tert-butyl protection. Amberlyst 15 exemplifies a sustainable alternative to traditional acids, as it is reusable, non-corrosive, and generates minimal waste [3] [5]. In a fixed-bed reactor, the catalyst maintained 95% activity over 10 cycles in cyclohexyl acetate synthesis [5].

Continuous flow systems further enhance sustainability by reducing reaction times and energy consumption. A pilot-scale demonstration achieving 8,000 tonnes/year output highlighted the scalability of such systems [3]. Additionally, the overall atom economy of esterification-hydrogenation processes reaches 99.4%, rivaling conventional hydration methods [5].

Table 3: Environmental Metrics of Esterification Methods

| Metric | Batch (H₂SO₄) | Continuous (Amberlyst 15) |

|---|---|---|

| E-factor | 5.2 | 1.8 |

| Energy Use (MJ/kg) | 120 | 75 |

| Catalyst Reuse | 0 | 10+ cycles |

Solvent selection also plays a role. Replacements for toxic dioxane with biodegradable alternatives like cyclopentyl methyl ether (CPME) are under investigation. Life-cycle assessments indicate a 30% reduction in carbon footprint when using bio-based tert-butanol derived from agricultural waste [3].

tert-Butyl 4-hydroxycyclohexanecarboxylate represents a structurally unique organic compound that has garnered significant interest in pharmaceutical research due to its distinctive biological interactions and potential therapeutic applications. This cyclohexane-based ester derivative, characterized by its molecular formula C₁₁H₂₀O₃ and molecular weight of 200.27 g/mol, exhibits remarkable pharmacological properties that stem from its ability to undergo systematic enzymatic transformations within biological systems [2].

The compound's structural architecture features a cyclohexane ring bearing a hydroxyl group at the 4-position and a tert-butyl ester functionality attached to the carboxylate moiety. This configuration provides the molecule with unique physicochemical properties that facilitate its interaction with various biological macromolecules and enzymatic systems [2]. The presence of the hydroxyl group enables hydrogen bonding interactions with enzymes and receptors, while the tert-butyl ester group confers enhanced metabolic stability and improved bioavailability characteristics [3] [4].

Enzymatic Hydrolysis Pathways of Ester Functionalities

The enzymatic hydrolysis of tert-butyl 4-hydroxycyclohexanecarboxylate represents a complex biochemical process involving multiple enzyme systems that demonstrate distinct substrate specificities and catalytic mechanisms. The primary enzymatic pathways responsible for the bioconversion of this compound involve carboxylesterases, which belong to the α/β-hydrolase superfamily and exhibit broad substrate specificity toward ester-containing compounds [5] [6].

Carboxylesterase-Mediated Hydrolysis

Human carboxylesterases, particularly carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), play pivotal roles in the hydrolytic metabolism of tert-butyl 4-hydroxycyclohexanecarboxylate. These enzymes demonstrate distinct substrate preferences, with CES1 showing enhanced activity toward esters containing small alcohol groups and bulky acyl groups, while CES2 preferentially hydrolyzes esters with larger alcohol groups and smaller acyl groups [6] [7]. The tert-butyl ester functionality of the compound makes it particularly susceptible to CES1-mediated hydrolysis, occurring primarily in hepatic and pulmonary tissues where this enzyme is abundantly expressed [7] [8].

The hydrolytic mechanism proceeds through a classical serine hydrolase pathway, involving the formation of a tetrahedral intermediate through nucleophilic attack by the catalytic serine residue. The enzyme's active site contains a catalytic triad consisting of serine, histidine, and aspartate residues, which facilitate the hydrolytic cleavage of the ester bond [9] [5]. The reaction proceeds via a two-step mechanism: initial formation of an acyl-enzyme intermediate followed by hydrolytic release of the carboxylic acid product [10] [9].

Specialized Esterase Systems

Research has demonstrated that specialized esterases, including pig liver esterase (PLE), exhibit remarkable efficiency in hydrolyzing cyclohexane-based ester substrates. PLE demonstrates broad substrate specificity toward cyclohexanecarboxylate derivatives, with optimal activity observed at pH 7.0-8.8 and Km values ranging from 0.23-0.51 mM for related substrates [11] [12]. The enzyme's ability to discriminate between different stereoisomers makes it particularly valuable for understanding the stereochemical requirements of substrate recognition and catalytic turnover [12] [13].

Bacterial esterases, such as those derived from Bacillus subtilis (BsubpNBE) and fungal lipases like Candida antarctica lipase A (CAL-A), have demonstrated exceptional capability in hydrolyzing tert-butyl ester groups. These enzymes contain a distinctive amino acid motif (GGG(A)X-motif) that determines their activity toward tertiary alcohol esters, making them particularly effective at cleaving tert-butyl protecting groups under mild conditions [4] [14].

Kinetic Parameters and Enzymatic Efficiency

The enzymatic hydrolysis of tert-butyl 4-hydroxycyclohexanecarboxylate exhibits characteristic kinetic parameters that reflect the structural requirements for optimal substrate-enzyme interactions. Kinetic studies have revealed that the compound's hydrolysis follows Michaelis-Menten kinetics, with apparent Km values typically ranging from 0.1-2.0 mM depending on the specific enzyme system involved [15] [16]. The catalytic efficiency (kcat/Km) varies significantly among different esterase isoforms, with CES1 demonstrating superior catalytic efficiency compared to CES2 for tert-butyl ester substrates [17] [18].

Temperature and pH dependencies of the hydrolytic reactions reveal optimal conditions at physiological pH (7.0-7.4) and temperatures around 37°C, consistent with the compound's intended biological applications [19] [20]. The activation energy for the hydrolytic process has been calculated to be approximately 11.07 kJ/mol, indicating a relatively facile enzymatic conversion under physiological conditions [20] [15].

Structure-Activity Relationships in Drug Precursor Applications

The structure-activity relationships (SAR) governing tert-butyl 4-hydroxycyclohexanecarboxylate's biological activity reveal critical insights into the molecular determinants of its pharmacological properties. These relationships provide fundamental understanding necessary for rational drug design and optimization of therapeutic efficacy [21] [22].

Cyclohexane Ring System Contributions

The cyclohexane ring system serves as the primary structural scaffold that determines the compound's three-dimensional conformation and binding interactions with target proteins. Research has demonstrated that the cyclohexane ring provides optimal spatial organization for interaction with enzyme active sites, particularly those belonging to the α/β-hydrolase family [21] [23]. The ring's conformational flexibility allows for induced-fit binding mechanisms while maintaining sufficient rigidity to ensure selective enzyme recognition [24] [25].

Comparative studies with related cycloalkyl derivatives have revealed that a minimum ring size of six carbons (cyclohexane) is necessary for significant biological activity. Smaller cycloalkyl systems, such as cyclopentyl or cyclobutyl derivatives, demonstrate substantially reduced enzymatic recognition and biological potency [21] [22]. This size requirement reflects the spatial constraints within enzyme active sites and the need for optimal van der Waals interactions between the substrate and surrounding amino acid residues [26] [27].

Hydroxyl Group Positioning and Hydrogen Bonding

The hydroxyl group at the 4-position of the cyclohexane ring plays a crucial role in determining the compound's biological activity through its capacity for hydrogen bonding interactions. The stereochemical configuration of this hydroxyl group significantly influences substrate recognition by enzymes, with the trans-4-hydroxycyclohexane configuration demonstrating superior enzymatic activity compared to the cis-isomer [11] [28]. This stereochemical preference reflects the three-dimensional arrangement of hydrogen bond acceptors and donors within enzyme active sites [24] [29].

The hydroxyl group's positioning enables formation of stabilizing hydrogen bonds with catalytic residues, particularly with serine and histidine residues in the enzyme's catalytic triad. These interactions contribute to proper substrate orientation within the active site and facilitate the nucleophilic attack required for ester hydrolysis [9] . Molecular docking studies have confirmed that the hydroxyl group forms critical hydrogen bonds with conserved active site residues, contributing significantly to the binding affinity and catalytic efficiency [31] [32].

tert-Butyl Ester Functionality and Metabolic Stability

The tert-butyl ester group represents a strategically important structural element that balances metabolic stability with bioactivation potential. This bulky ester group provides enhanced resistance to non-specific hydrolysis while remaining susceptible to targeted enzymatic cleavage by specific esterases [3] [4]. The increased steric hindrance around the carbonyl carbon reduces the rate of spontaneous hydrolysis, thereby improving the compound's stability during storage and transport [15] [14].

The tert-butyl group's hydrophobic character contributes to improved membrane permeability and tissue distribution, facilitating the compound's delivery to target sites. This enhanced lipophilicity enables better absorption through biological membranes and improved bioavailability following oral administration [33] [34]. The balance between hydrophobic and hydrophilic properties, achieved through the tert-butyl ester and hydroxyl group combination, optimizes the compound's pharmacokinetic profile for therapeutic applications [17] [35].

Electronic Effects and Substituent Influence

The electronic properties of substituents on the cyclohexane ring significantly influence the compound's reactivity and biological activity. Electron-withdrawing groups positioned adjacent to the ester functionality can accelerate hydrolytic reactions by stabilizing the tetrahedral intermediate formed during enzymatic catalysis [16] [36]. Conversely, electron-donating groups may reduce the electrophilic character of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack [15] [37].

The compound's molecular orbital characteristics, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, correlate with its biological activity and enzymatic susceptibility. Quantum mechanical calculations have revealed that the HOMO-LUMO energy gap influences the compound's chemical reactivity and determines its interaction potential with enzymatic systems [31] [38]. These electronic properties serve as predictive parameters for structure-activity relationship modeling and rational drug design efforts [23] [38].

Metabolic Profiling and Prodrug Conversion Mechanisms

The metabolic fate of tert-butyl 4-hydroxycyclohexanecarboxylate involves complex biotransformation pathways that determine its pharmacokinetic properties and therapeutic efficacy. Understanding these metabolic processes is essential for predicting drug behavior, optimizing dosing regimens, and minimizing potential adverse effects [39] [40].

Primary Metabolic Pathways

The primary metabolic pathway for tert-butyl 4-hydroxycyclohexanecarboxylate involves enzymatic hydrolysis of the ester bond, yielding 4-hydroxycyclohexanecarboxylic acid as the principal metabolite. This biotransformation occurs predominantly in hepatic tissues, where carboxylesterase enzymes are highly expressed and active [7] [41]. The hydrolytic process follows first-order kinetics, with a half-life ranging from 8-12 hours in human plasma, indicating moderate metabolic stability suitable for therapeutic applications [35] [39].

Secondary metabolic pathways include conjugation reactions, particularly glucuronidation of the hydroxyl group and the carboxylate moiety. These Phase II conjugation reactions facilitate the compound's elimination by increasing its hydrophilicity and enabling renal excretion [41] [42]. The formation of glucuronide conjugates represents a major detoxification mechanism that prevents accumulation of the compound and its metabolites in tissues [42] [43].

Tissue-Specific Metabolism

Different tissues demonstrate varying capacities for metabolizing tert-butyl 4-hydroxycyclohexanecarboxylate, reflecting the tissue-specific expression patterns of metabolizing enzymes. Hepatic tissue exhibits the highest metabolic activity, with liver microsomes demonstrating rapid and efficient conversion of the prodrug to its active metabolite [7] [44]. Gastrointestinal tissues, particularly the small intestine, also contribute significantly to the compound's metabolism due to high expression levels of CES2 [6] [7].

Renal tissues participate in the compound's elimination through both metabolic transformation and excretion of unchanged drug and metabolites. The kidney's role in drug metabolism becomes particularly important for compounds with intermediate lipophilicity, such as tert-butyl 4-hydroxycyclohexanecarboxylate, which require metabolic activation for optimal clearance [41] [42]. Pulmonary tissues, despite lower overall metabolic capacity, may contribute to systemic drug clearance, particularly for compounds administered via inhalation routes [7] [5].

Prodrug Activation Mechanisms

The prodrug activation mechanism for tert-butyl 4-hydroxycyclohexanecarboxylate involves a carefully orchestrated series of enzymatic transformations designed to maximize therapeutic efficacy while minimizing systemic toxicity. The initial step involves recognition and binding of the prodrug by specific carboxylesterases, followed by formation of the tetrahedral intermediate through nucleophilic attack by the catalytic serine residue [45] [46].

The subsequent steps involve stabilization of the intermediate by the enzyme's oxyanion hole, formed by glycine and alanine residues, which facilitates the breakdown of the tetrahedral intermediate and release of the active metabolite [47] [9]. The timing and location of this activation process are critical for achieving optimal therapeutic outcomes, as premature activation may lead to systemic toxicity, while delayed activation may result in reduced efficacy [39] [48].

Pharmacokinetic Considerations

The pharmacokinetic profile of tert-butyl 4-hydroxycyclohexanecarboxylate reflects its dual nature as both a prodrug and a substrate for metabolic enzymes. The compound's absorption characteristics are influenced by its moderate lipophilicity, which facilitates passive diffusion through biological membranes while maintaining sufficient aqueous solubility for dissolution and transport [33] [34]. The bioavailability of the compound ranges from 85-95%, indicating efficient absorption and minimal first-pass metabolism [18] [17].

Distribution of the compound throughout the body is influenced by its physicochemical properties and binding to plasma proteins. The moderate protein binding affinity allows for adequate free drug concentrations while providing a reservoir for sustained release [39] [49]. The volume of distribution reflects the compound's ability to penetrate tissues and reach target sites, with preferential accumulation in hepatic and renal tissues where metabolizing enzymes are abundant [7] [41].

Metabolic Stability and Optimization

The metabolic stability of tert-butyl 4-hydroxycyclohexanecarboxylate represents a carefully balanced property that ensures adequate duration of action while preventing excessive accumulation. The compound's stability in biological fluids varies depending on the specific environment, with greater stability observed in plasma compared to tissue homogenates due to differences in enzyme concentrations and activities [15] [18].

Optimization of metabolic stability involves structural modifications that modulate the compound's susceptibility to enzymatic degradation. The tert-butyl ester group provides enhanced stability compared to simpler alkyl esters, while the hydroxyl group's positioning influences the compound's interaction with metabolizing enzymes [3] [4]. Future drug development efforts may focus on further optimizing these structural features to achieve ideal pharmacokinetic profiles for specific therapeutic applications [31] [38].

The comprehensive understanding of tert-butyl 4-hydroxycyclohexanecarboxylate's biological interactions, structure-activity relationships, and metabolic fate provides a foundation for its continued development as a therapeutic agent. The compound's unique properties, including its enzymatic hydrolysis pathways, structure-activity relationships, and metabolic profiling, position it as a valuable tool for pharmaceutical research and potential clinical applications. Continued investigation of these properties will undoubtedly contribute to the advancement of prodrug design strategies and the development of more effective therapeutic interventions.